3-(2-Chloroethyl)-1,5-dimethyl-1H-pyrazole
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Overview
Description
3-(2-Chloroethyl)-1,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloroethyl group and two methyl groups attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-1,5-dimethyl-1H-pyrazole typically involves the reaction of 1,5-dimethyl-1H-pyrazole with 2-chloroethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)-1,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction of the chloroethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of ethyl-substituted pyrazoles.
Scientific Research Applications
3-(2-Chloroethyl)-1,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)-1,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole
- 3-(2-Chloroethyl)-1-methyl-1H-pyrazole
- 3-(2-Bromoethyl)-1,5-dimethyl-1H-pyrazole
Uniqueness
3-(2-Chloroethyl)-1,5-dimethyl-1H-pyrazole is unique due to the specific positioning of the chloroethyl and methyl groups on the pyrazole ring, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C7H11ClN2 |
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Molecular Weight |
158.63 g/mol |
IUPAC Name |
3-(2-chloroethyl)-1,5-dimethylpyrazole |
InChI |
InChI=1S/C7H11ClN2/c1-6-5-7(3-4-8)9-10(6)2/h5H,3-4H2,1-2H3 |
InChI Key |
JROUZBQQKHSIMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)CCCl |
Origin of Product |
United States |
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